Isoquinolinium, 2-octyl-
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Overview
Description
2-Octylisoquinolin-2-ium is a chemical compound with the molecular formula C17H24N+. It belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are often found in natural alkaloids. The compound 2-octylisoquinolin-2-ium is characterized by an isoquinoline core with an octyl group attached to the nitrogen atom, forming a positively charged ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 2-octylisoquinolin-2-ium, can be achieved through various methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of a silver catalyst. This method provides an efficient route to substituted isoquinolines with good yields and functional group tolerance .
Another method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds under acidic conditions to form isoquinoline derivatives .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using metal-catalyzed reactions or catalyst-free processes in water. These methods are designed to be efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Octylisoquinolin-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
2-Octylisoquinolin-2-ium has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-octylisoquinolin-2-ium involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways and targets depend on the structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Octylisoquinoline-2-ium
- 2-Octylisoquinolinium
- 2-[4-(isoquinolin-2-ium-2-yl)hexyl]isoquinolin-2-ium di-bromide
- 2-[4-(isoquinolin-2-ium-2-yl)decyl]-isoquinolin-2-ium dibromide
Uniqueness
2-Octylisoquinolin-2-ium is unique due to its specific structure, which includes an octyl group attached to the isoquinoline core. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-octylisoquinolin-2-ium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N/c1-2-3-4-5-6-9-13-18-14-12-16-10-7-8-11-17(16)15-18/h7-8,10-12,14-15H,2-6,9,13H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILAICYBMURYBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+]1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70328728 |
Source
|
Record name | Isoquinolinium, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46906-63-2 |
Source
|
Record name | Isoquinolinium, 2-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70328728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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